6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a furan ring, a mesityl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(2-FURYL)-3-PHENYL-N-[1-(4-PYRIDINYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but differs in the substituents attached to the isoxazolo[5,4-b]pyridine ring.
2-(3-CYANO-4-(FURAN-2-YL)-6-(NAPHTHALEN-1-YL)PYRIDIN-2-YLOXY)ACETATE: Another related compound with a furan and pyridine core, but with different functional groups.
Uniqueness
6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the mesityl group and the isoxazolo[5,4-b]pyridine core imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-11-8-12(2)19(13(3)9-11)23-20(25)15-10-16(17-6-5-7-26-17)22-21-18(15)14(4)24-27-21/h5-10H,1-4H3,(H,23,25) |
InChI Key |
XSTBOUYFLVNNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4)C |
Origin of Product |
United States |
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